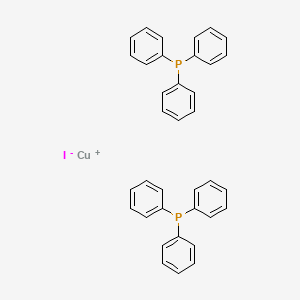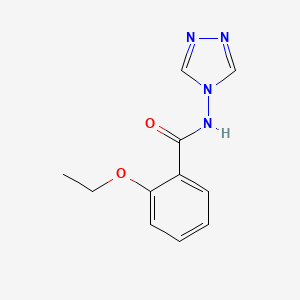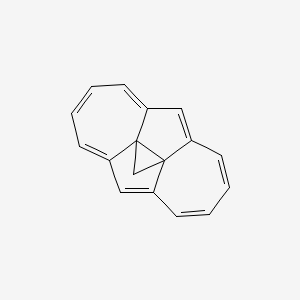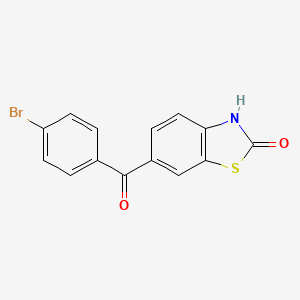
Iodobis(triphenylphosphino)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodobis(triphenylphosphino)copper is an organometallic compound with the molecular formula C36H30CuIP2. It is known for its crystalline structure, which can appear as yellow or orange crystals. This compound is formed through the coordination of a copper ion with two triphenylphosphine ligands and one iodine atom .
Métodos De Preparación
The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .
Reaction Conditions:
Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)
Solvent: Diethyl ether or other suitable organic solvents
Temperature: Heating is required
Product: Yellow crystalline this compound
Análisis De Reacciones Químicas
Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.
Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.
Aplicaciones Científicas De Investigación
Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reductions.
Biology: The compound’s ability to form complexes with other metals makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .
Molecular Targets and Pathways:
Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.
Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.
Comparación Con Compuestos Similares
Iodobis(triphenylphosphino)copper can be compared with other similar organometallic compounds, such as:
Chlorobis(triphenylphosphino)copper: Similar structure but with a chlorine atom instead of iodine.
Bromobis(triphenylphosphino)copper: Contains a bromine atom in place of iodine.
Fluorobis(triphenylphosphino)copper: Features a fluorine atom instead of iodine.
Uniqueness:
Propiedades
Número CAS |
16109-82-3 |
|---|---|
Fórmula molecular |
C36H30CuIP2 |
Peso molecular |
715.0 g/mol |
Nombre IUPAC |
copper(1+);triphenylphosphane;iodide |
InChI |
InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1 |
Clave InChI |
FMNOWIWLAUZDDY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)



![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)

